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Abstract
This technical guide provides a comprehensive overview of the known and predicted

physicochemical properties of 5-Iodopyrimidine-4,6-diamine, a halogenated heterocyclic

compound of interest in medicinal chemistry and drug discovery. As a niche synthetic

intermediate, publicly available experimental data for this specific molecule is limited.

Therefore, this document synthesizes theoretical values, extrapolated data from its parent

compound, 4,6-diaminopyrimidine, and expert analysis to offer a robust profile for researchers,

scientists, and drug development professionals. The guide details the compound's chemical

identity, core physicochemical parameters, and predicted spectroscopic characteristics.

Furthermore, it outlines standardized, best-practice experimental protocols for the empirical

determination of these properties, ensuring scientific rigor in its application.

Introduction and Strategic Context
Pyrimidine derivatives are foundational scaffolds in drug development, renowned for their

diverse biological activities.[1] The introduction of a halogen atom, such as iodine, into the

pyrimidine ring can significantly modulate a molecule's steric and electronic properties, often

enhancing binding affinity to biological targets, improving metabolic stability, or altering

lipophilicity. 5-Iodopyrimidine-4,6-diamine is a strategic, yet under-characterized, building

block. Its structural motif, featuring two amino groups and an iodine atom, presents multiple

reactive sites for further chemical elaboration, making it a valuable intermediate in the

synthesis of complex molecules, potentially including kinase inhibitors and other targeted

therapeutics.
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This guide serves as a primary reference for scientists working with this compound, providing a

critical foundation for its use in synthetic chemistry, computational modeling, and early-stage

drug development workflows.

Chemical Identity and Structural Properties
The fundamental identity of a compound is the cornerstone of all subsequent research. The

following table summarizes the key identifiers for 5-Iodopyrimidine-4,6-diamine.

Property Data Source / Method

IUPAC Name 5-Iodopyrimidine-4,6-diamine Nomenclature

Molecular Formula C₄H₅IN₄ Calculation

Molecular Weight 236.01 g/mol Calculation

Canonical SMILES C1=C(C(=NC=N1)N)I Structure

InChI Key

Predicted:

FZJPHVOTSVBFEF-

UHFFFAOYSA-N

Calculation

CAS Registry Number Not Publicly Available Database Search

Appearance

Predicted: White to light

yellow/brown crystalline

powder.

Inference[2][3]

The structure consists of a pyrimidine ring substituted with two amino groups at positions 4 and

6, and an iodine atom at position 5. The presence of the amino groups makes the compound a

weak base.

Core Physicochemical Properties: A Comparative
Analysis
Direct experimental data for 5-Iodopyrimidine-4,6-diamine is scarce. To provide meaningful

context, the following table presents its calculated or predicted properties alongside the
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experimentally determined values for its parent compound, 4,6-diaminopyrimidine. This

comparison highlights the significant influence of the iodine substituent.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1610322?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Physicochemical
Property

4,6-
Diaminopyrimidine
(Parent Compound)

5-Iodopyrimidine-
4,6-diamine
(Target)

Rationale for
Prediction /
Causality

Molecular Weight (

g/mol )
110.12[3] 236.01 (Calculated)

The substantial

increase is due to the

addition of a heavy

iodine atom (atomic

weight ~126.9 amu) in

place of a hydrogen

atom.

Melting Point (°C) 271[3]
Predicted: >200 (with

decomposition)

Iodination generally

increases melting

point due to stronger

intermolecular forces

(van der Waals,

dipole-dipole).

However, thermal

instability is common

in poly-substituted,

nitrogen-rich

heterocycles.

Empirical

determination is

essential.

Boiling Point (°C) 364 (at 760 mmHg)[2]
Predicted: >350 (with

decomposition)

A significant increase

from the parent

compound is expected

due to the higher

molecular weight.

However, the

compound will likely

decompose before

boiling at atmospheric

pressure.
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Aqueous Solubility High solubility[3]
Predicted: Low to

Moderate

The large, nonpolar

iodine atom is

expected to decrease

hydrogen bonding

with water and

increase the

molecule's

hydrophobicity,

thereby reducing

aqueous solubility

compared to the

highly soluble parent

compound.

Lipophilicity (LogP) Predicted: Low
Predicted: Moderate

to High

The addition of a

halogen atom

significantly increases

the octanol-water

partition coefficient

(LogP). This shift is

critical for predicting

membrane

permeability and

pharmacokinetic

behavior.

pKa (Basic) Experimental data not

found

Predicted: 3.5 - 5.5 The amino groups

confer basicity. The

electron-withdrawing

inductive effect of the

adjacent iodine atom

is expected to

decrease the basicity

(lower the pKa) of the

amino groups

compared to the

unsubstituted parent

compound. The

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.chemimpex.com/products/43715
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1610322?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


precise value

determines the

ionization state at

physiological pH (7.4),

which impacts

solubility and target

binding.

Predicted Spectroscopic Profile
For unambiguous identification and quality control, spectroscopic analysis is paramount. While

experimental spectra for 5-Iodopyrimidine-4,6-diamine are not publicly available, the

following characteristics can be predicted based on its structure.

¹H NMR: The spectrum in a solvent like DMSO-d₆ is expected to show a singlet for the C2-

proton of the pyrimidine ring. The protons of the two amino groups (NH₂) would likely appear

as two distinct broad singlets, with their chemical shifts being concentration and

temperature-dependent.

¹³C NMR: The spectrum will show four distinct carbon signals. The carbon atom bonded to

iodine (C5) will be significantly shifted to a higher field (lower ppm value) due to the heavy

atom effect. The other three aromatic carbons (C2, C4, C6) will have chemical shifts typical

for amino-substituted pyrimidines.

Mass Spectrometry (MS): The ESI-MS spectrum in positive mode would show a prominent

molecular ion peak [M+H]⁺ at m/z 237.0. The isotopic pattern will be characteristic of a

molecule containing one iodine atom.

Infrared (IR) Spectroscopy: The spectrum will be characterized by N-H stretching vibrations

for the primary amine groups (typically in the 3300-3500 cm⁻¹ region), C=N and C=C

stretching vibrations of the pyrimidine ring (around 1500-1650 cm⁻¹), and C-N stretching

vibrations.

Experimental Workflows and Protocols
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Scientific integrity demands empirical validation. The following section details standardized

protocols for determining the key physicochemical properties of a novel compound like 5-
Iodopyrimidine-4,6-diamine.

Workflow for Compound Identity and Purity Verification
The first step in any research endeavor is to confirm the identity and purity of the starting

material. This self-validating workflow ensures the reliability of all subsequent data.
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Identity & Purity Workflow

Test Compound
(5-Iodopyrimidine-4,6-diamine)

LC-MS Analysis

NMR Spectroscopy
(¹H and ¹³C)FT-IR Spectroscopy

Mass matches
C₄H₅IN₄?

Purity >95% by
LC peak area?

Spectra consistent
with structure?

Yes

Reject or Re-purify

NoYes

No

Qualified for Use

Yes No

Click to download full resolution via product page

Caption: Workflow for identity and purity confirmation.
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Protocol: Determination of Melting Point
Causality: The melting point is a critical indicator of purity. A sharp melting range typically

signifies a pure compound, while a broad range suggests the presence of impurities which

disrupt the crystal lattice.

Preparation: Ensure the compound is a fine, dry powder. If necessary, gently grind the

crystals in a mortar and pestle.

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small

amount (2-3 mm height) of the material into the sealed end.

Apparatus Setup: Place the loaded capillary into a calibrated digital melting point apparatus.

Heating Ramp: Set a rapid heating ramp (e.g., 10-20 °C/min) to approximate the melting

point.

Precise Measurement: For a new sample, cool the apparatus to at least 20 °C below the

approximate melting point. Begin a new measurement with a slow heating ramp (1-2

°C/min).

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and

the temperature at which the last solid particle melts (completion). This is the melting range.

Validation: Perform the measurement in triplicate to ensure reproducibility.

Protocol: Aqueous Solubility Determination (Shake-
Flask Method)
Causality: Solubility governs bioavailability and is a key parameter for formulation development.

The shake-flask method is the gold standard for determining thermodynamic solubility.

Preparation: Add an excess amount of the solid compound to a known volume of purified

water (e.g., 5 mg in 1 mL) in a glass vial. The excess is critical to ensure saturation is

reached.
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Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for 24-48

hours. This duration allows the system to reach thermodynamic equilibrium between the

solid and dissolved states.

Phase Separation: After equilibration, let the vial stand to allow undissolved solid to settle.

Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all

suspended solids.

Sampling: Carefully withdraw a precise aliquot of the clear supernatant.

Quantification: Dilute the supernatant with a suitable mobile phase and quantify the

concentration of the dissolved compound using a validated analytical method, such as High-

Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

Calculation: Express the solubility in units such as mg/mL or µM.

Chemical Stability and Reactivity
Stability: Based on similar structures, 5-Iodopyrimidine-4,6-diamine is expected to be stable

under standard storage conditions (room temperature, protected from light).[4] However,

halogenated aromatic compounds can be sensitive to light, and long-term exposure may lead

to de-iodination. It is advisable to store the compound in a cool, dark, and dry place. The amino

groups may also be susceptible to slow oxidation.

Reactivity: The molecule's reactivity is dictated by its functional groups:

Amino Groups: These are nucleophilic and can undergo reactions such as acylation,

alkylation, and diazotization. They are key handles for synthetic elaboration.

Iodine Atom: The C-I bond can participate in various cross-coupling reactions (e.g., Suzuki,

Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents at the

5-position. This is a powerful tool for library synthesis in drug discovery.

Pyrimidine Ring: The ring itself is electron-deficient and can be susceptible to nucleophilic

aromatic substitution under certain conditions, although the amino groups are strongly

activating and may direct reactivity.
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The relationship between these reactive sites allows for a logical synthetic strategy, as

illustrated below.

Reactivity Pathways

5-Iodopyrimidine-4,6-diamine

Amino Group Derivatization
(e.g., Acylation, Alkylation)

Nucleophilic Attack

C-I Cross-Coupling
(e.g., Suzuki, Sonogashira)

Pd-Catalysis

N-Substituted Products C5-Substituted Products

Click to download full resolution via product page

Caption: Key reactivity pathways for synthetic modification.

Conclusion
5-Iodopyrimidine-4,6-diamine represents a promising but sparsely characterized chemical

entity. This guide has established a foundational physicochemical profile by integrating

theoretical calculations with extrapolated data from its parent compound, 4,6-

diaminopyrimidine. We have predicted its core properties, including molecular weight, melting

point, solubility, and spectroscopic signatures, while clearly delineating between calculated and

known values. The provided best-practice protocols for empirical characterization and the

outlined reactivity pathways offer a clear roadmap for researchers. This document empowers

scientists to confidently incorporate 5-Iodopyrimidine-4,6-diamine into their research and

development programs, accelerating the discovery of novel chemical matter.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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